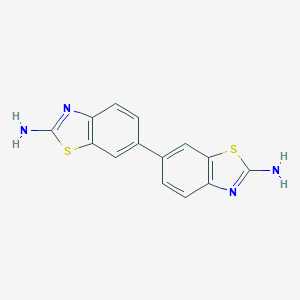

6,6'-bi-1,3-benzothiazol-2,2'-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N4S2 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

6-(2-amino-1,3-benzothiazol-6-yl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C14H10N4S2/c15-13-17-9-3-1-7(5-11(9)19-13)8-2-4-10-12(6-8)20-14(16)18-10/h1-6H,(H2,15,17)(H2,16,18) |

InChI Key |

HLSKHLKDERDCLH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC4=C(C=C3)N=C(S4)N)SC(=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

The 6,6'-Linkage in Benzothiazole Dimers: A Technical Guide to Synthesis, Structure, and Photophysical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its rigid, planar structure and diverse biological activities.[1][2][3] When two benzothiazole units are coupled, the resulting dimer's properties are profoundly influenced by the nature of the linkage between them. This in-depth technical guide focuses on the characteristics of the 6,6'-linkage in benzothiazole dimers, providing a comprehensive overview of their synthesis, structural nuances, spectroscopic signatures, and potential applications. While direct experimental data on 6,6'-bibenzothiazole is limited, this guide synthesizes information from analogous compounds and established chemical principles to offer a robust predictive framework for researchers in the field.

Introduction: The Significance of the 6,6'-Bibenzothiazole Core

The linkage position in a biaryl or biheterocyclic system is a critical determinant of its overall three-dimensional structure and electronic properties. The 6,6'-linkage in a bibenzothiazole system creates a unique π-conjugated scaffold with distinct conformational and photophysical characteristics compared to other linkage isomers. This specific arrangement influences the degree of electronic communication between the two benzothiazole units, which in turn dictates the dimer's absorption and emission properties.[4] Understanding these characteristics is crucial for the rational design of novel materials for applications in organic electronics and as fluorescent probes in biological systems.[5]

Synthesis of 6,6'-Bibenzothiazoles: A Strategic Approach

The creation of the C-C bond at the 6-position of the benzothiazole rings can be achieved through modern cross-coupling methodologies. The Suzuki-Miyaura and Ullmann reactions are the most prominent strategies for this transformation.[6][7]

Suzuki-Miyaura Homocoupling: A Preferred Route

The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[7] The homocoupling of a 6-halobenzothiazole derivative is a highly effective approach to synthesize 6,6'-bibenzothiazoles.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 6,6'-bibenzothiazole via Suzuki-Miyaura homocoupling.

Detailed Experimental Protocol (Proposed): Suzuki-Miyaura Homocoupling of 6-Bromobenzothiazole

This protocol is based on established procedures for Suzuki-Miyaura homocoupling of aryl halides.[8][9]

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromobenzothiazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 6,6'-bibenzothiazole.

Ullmann Coupling: A Classic Alternative

The copper-catalyzed Ullmann coupling is another viable method for the homocoupling of aryl halides, particularly iodo- and bromo-substituted benzothiazoles.[6][10]

Diagram of the Ullmann Coupling Reaction:

Caption: General scheme for the Ullmann homocoupling of 6-halobenzothiazoles.

Experimental Considerations for Ullmann Coupling:

-

Reaction Conditions: Ullmann couplings typically require higher temperatures (150-250 °C) and are often performed in high-boiling polar aprotic solvents like DMF or DMSO.[11]

-

Copper Source: Activated copper powder or a copper(I) salt (e.g., CuI) is commonly used.

-

Ligands: The addition of ligands such as 1,10-phenanthroline can facilitate the reaction at lower temperatures.

Structural and Conformational Characteristics of the 6,6'-Linkage

The 6,6'-linkage imparts specific conformational properties to the bibenzothiazole scaffold, primarily governed by the balance between steric hindrance and the desire for extended π-conjugation.

Dihedral Angle and Conformational Isomerism

Similar to biphenyl and other biaryl systems, 6,6'-bibenzothiazole is expected to adopt a non-planar conformation in the ground state to alleviate steric repulsion between the hydrogen atoms at the 5 and 5' positions.[12] The dihedral angle between the two benzothiazole rings is a critical parameter influencing the molecule's electronic properties.[13]

Table 1: Predicted Conformational Characteristics of 6,6'-Bibenzothiazole

| Parameter | Predicted Value/Characteristic | Rationale |

| Ground State Dihedral Angle | ~40-50° | Analogy to biphenyl and other heterocyclic dimers where a twisted conformation minimizes steric strain while maintaining some degree of π-conjugation.[12][14] |

| Rotational Barrier | Moderate | The energy barrier to rotation around the 6,6'-bond is expected to be significant enough to potentially allow for the isolation of atropisomers if suitable bulky substituents are present at the ortho positions (5, 5', 7, or 7').[12] |

| Planarity in Excited State | Increased | Upon photoexcitation, a more planar conformation may be favored to facilitate delocalization of the excited state electron density.[15] |

Diagram Illustrating the Dihedral Angle:

Caption: Representation of the 6,6'-linkage and potential steric interactions influencing the dihedral angle.

Spectroscopic Characterization

The spectroscopic properties of 6,6'-bibenzothiazole are anticipated to be distinct from its monomeric counterpart, reflecting the extended π-conjugation and the specific nature of the 6,6'-linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for confirming the structure of 6,6'-bibenzothiazole.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 6,6'-Bibenzothiazole

| Nucleus | Predicted Chemical Shift (ppm) | Rationale and Key Features |

| ¹H NMR | Aromatic protons: 7.0 - 8.5 | The chemical shifts will be in the typical aromatic region. The coupling patterns will be informative for confirming the substitution pattern. Protons at the 5, 5', 7, and 7' positions will be particularly sensitive to the dihedral angle.[16][17] |

| ¹³C NMR | Aromatic carbons: 110 - 160 | The number of signals will depend on the symmetry of the molecule. The chemical shifts of the carbons involved in the 6,6'-linkage (C6 and C6') will be of particular interest.[16][18] |

UV-Visible Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of 6,6'-bibenzothiazole are expected to be significantly different from the benzothiazole monomer due to the extended π-system.

Table 3: Predicted Photophysical Properties of 6,6'-Bibenzothiazole

| Property | Predicted Characteristic | Rationale |

| UV-Vis Absorption (λ_max) | Red-shifted compared to benzothiazole monomer | The extended π-conjugation across the two benzothiazole rings will lower the HOMO-LUMO energy gap, resulting in absorption at longer wavelengths.[19] |

| Molar Absorptivity (ε) | Increased | A larger π-system generally leads to a higher probability of electronic transitions, resulting in a greater molar absorptivity. |

| Fluorescence Emission (λ_em) | Emission in the blue to green region | The emission wavelength will be red-shifted compared to the monomer and will be sensitive to the solvent polarity due to potential intramolecular charge transfer character in the excited state.[20] |

| Fluorescence Quantum Yield (Φ_F) | Moderate to high | The rigid nature of the bibenzothiazole scaffold is expected to minimize non-radiative decay pathways, leading to a respectable fluorescence quantum yield.[5] |

| Stokes Shift | Significant | A notable difference between the absorption and emission maxima is expected, particularly in polar solvents, due to geometric relaxation in the excited state.[20] |

Diagram of the Jablonski Diagram for 6,6'-Bibenzothiazole:

Caption: Simplified Jablonski diagram illustrating the expected photophysical processes for 6,6'-bibenzothiazole.

Potential Applications in Drug Development and Materials Science

The unique structural and photophysical properties of the 6,6'-bibenzothiazole scaffold suggest its potential utility in several advanced applications.

-

Fluorescent Probes: The inherent fluorescence and the sensitivity of the emission to the local environment make 6,6'-bibenzothiazole derivatives promising candidates for the development of fluorescent probes for detecting ions, biomolecules, and changes in microviscosity.[5]

-

Organic Light-Emitting Diodes (OLEDs): The extended π-conjugation and potential for high fluorescence quantum yields suggest that these dimers could serve as building blocks for novel organic electronic materials.[1]

-

Bioactive Scaffolds: The benzothiazole nucleus is a well-established pharmacophore.[2] The dimeric structure of 6,6'-bibenzothiazole could lead to compounds with enhanced or novel biological activities, potentially through bivalent interactions with biological targets.

Conclusion and Future Directions

The 6,6'-bibenzothiazole core represents an intriguing and underexplored scaffold with significant potential in both materials science and medicinal chemistry. While direct experimental data remains limited, this guide provides a robust framework for its synthesis and predicts its key structural and photophysical characteristics based on established principles and data from analogous systems. Future research should focus on the successful synthesis and comprehensive characterization of 6,6'-bibenzothiazole and its derivatives to validate these predictions and unlock the full potential of this unique molecular architecture. The exploration of substituted derivatives will be crucial for fine-tuning the electronic and steric properties to design molecules with tailored functions for specific applications.

References

-

Aromatic polybenzothiazolamides were prepared by low temperature solution method by condensing the 2 2'-diarnino-6 6'-bibenzothiazole with four different acid chlorides in quantitative yield. These polymers were characterized by IR and NMR. Viscosities of these polyamides range from 0.42 to 1 dl/gm. All these polymers were stable upto 300℃ in air. Synthesis and Characterization of Polybenzothiazolamides. Available at: [Link]

-

This mini-review highlights the transformative potential of benzothiazole (BTz)- and benzoxazole (BOz)-based boron-complexed dyes. It represents an innovative evolution of the classic boron-dipyrromethene (BODIPY) structure, which is well established for its superior photophysical properties. Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applications. PubMed. Available at: [Link]

-

NMR spectra of biphenyl derivatives bearing a single CR2OH substituent in the ortho position indicate that they exist as sp (more stable) and ap (less stable) conformers, due to the restricted rota... Structure, Conformation, Stereodynamics, Dimer Formation, and Absolute Configuration of Axially Chiral Atropisomers of Hindered Biphenyl Carbinols. The Journal of Organic Chemistry. Available at: [Link]

-

A new family of monothiooxalamide derived from 2-aminobenzothiazole was synthesized with the purpose of investigating its anticancer activity. The design of the compounds was focused on targeting the HDAC6 enzyme, a target for antineoplastic drugs. Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. MDPI. Available at: [Link]

-

This Review presents a discussion of the conformation of biphenyl derivatives in different chemical environments. The interplay between aromatic stabilization and steric repulsion, normally considered to explain the conformation of the molecule, is contrasted with the interpretation provided by models not based on molecular orbitals. Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. ResearchGate. Available at: [Link]

-

In the present study, we focused on the synthesis of a library of seven BZT-substituted BODIPYs with improved photophysical properties. Thus, modifications were carried out at the α, β and meso sites of 8-phenyl-BODIPY, aiming to further extend the π conjugation system across the BODIPY core (Figure 1). A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. MDPI. Available at: [Link]

-

Two D-pi-A conjugated molecules, BzTCA and BzTMCA, were developed through facile synthetic approaches for dye-sensitized solar cells. The investigation of the photophysical properties of BzTCA and BzTMCA both in dilute solutions and in thin films indicates that their absorption exhibits a wide cover... Benzothiadiazole containing D-pi-A conjugated compounds for dye-sensitized solar cells: synthesis, properties, and photovoltaic performances. PubMed. Available at: [Link]

-

The sensor BID has shown strong specificity towards CN− by interrupting its internal charge transfer (ICT), resulting in a significant change in the UV-vis spectrum and a notable blue shift in the fluorescence emission spectrum. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells. National Center for Biotechnology Information. Available at: [Link]

-

A new family of monothiooxalamide derived from 2-aminobenzothiazole was synthesized with the purpose of investigating its anticancer activity. Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. MDPI. Available at: [Link]

-

Three centrosymmetric diketopyrrolopyrroles possessing either two 2-(2′-methoxyphenyl)benzothiazole or two 2-(2′-methoxyphenyl)benzoxazolo-thiophene scaffolds were synthesized in a straightforward manner, and their photophysical properties were investigated. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. MDPI. Available at: [Link]

-

This mini‐review highlights the transformative potential of benzothiazole (BTz)‐ and benzoxazole (BOz)‐based boron‐complexed dyes. It represents an innovative evolution of the classic boron‐dipyrromethene (BODIPY) structure, which is well established for its superior photophysical properties. Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. National Center for Biotechnology Information. Available at: [Link]

-

General Procedure: The substrate (amine or alcohol; 1 eq.), iodo-aromatic ring (2 eq.), potassium phosphate (4 eq.), N, N'-dimethyl ethylenediamine, and CuI (0.25 equiv.) are suspended in toluene and degassed. Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]

-

2-methyl-1-(3-sulfonatepropyl)-benzothiazolium (0.294 g, 1.00 mmol), 10 mg of ammonium acetate and 1-H-indazole-7-carbaldehyde (0.168 g, 1.16 mmol) were refluxed in absolute ethanol (2 ml) at 78 ℃ for 4h. An orange solid was obtained by filtration, washed with cold ethanol for three times, and dried in vacuo (0.208 g, 52% yield). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

The world has been turned upside down. What were transition states @0° and @180° are now minima and the reason is easy to find. Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. Available at: [Link]

-

In the synthesized compounds, there are two main substructures as non-substituted benzothiazole and 5-methoxy benzothiazole. When the 1H NMR results of the derivatives (4a–4g) containing the non-substituted benzothiazole structure are examined, the striking details are as follows. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. National Center for Biotechnology Information. Available at: [Link]

-

The 1 H and 13C nuclear magnetic resonance (NMR) spectra in CDCl3-d were recorded on a Bruker Advance TM III 600 spectrometer at frequencies of 600 and 150.913 MHz, respectively. A review: Synthesis characterization and in vitro anti-mycobacterial activity of some novel benzothiazole. GSC Online Press. Available at: [Link]

-

The zinc atom displays a distorted tetrahedral geometry and is chelated bidentately by a neutral phenanthroline ligand through two nitrogen donor atoms, with a Zn—N bond length of 2.093 (2) Å. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). National Center for Biotechnology Information. Available at: [Link]

-

The molecular structure is stabilized by an O—H⋯N hydrogen bond, forming an S(6) ring motif. In the crystal, molecules are linked by C—H⋯O hydrogen bonds, resulting in the formation of sheets parallel to the bc plane. Crystal structure and Hirshfeld surface analysis of 6,6′-((1E,1′E)-{[1,4-phenylenebis(methylene)]bis(azanylylidene)}bis(methaneylylidene))bis(2-methoxyphenol). National Center for Biotechnology Information. Available at: [Link]

-

In the molecular structure of the title compound, [NaNi(C18H18N2O4)(NO3)(CH3OH)], the Ni(2+) ion has a slightly distorted square-planar coordination environment defined by two N and two O atoms which belong to a Schiff base ligand, viz. 6,6'-dimeth-oxy-2,2'-[ethane-1,2-diylbis(nitrilo-methanylyl-idene)]diphenolate. Crystal structure of {μ-6,6'-dimeth-oxy-2,2'-[ethane-1,2-diylbis(nitrilo-methanylyl-idene)]diphenolato}(meth-anol)(nitrato)nickel(II)sodium. PubMed. Available at: [Link]

-

The Ullmann reaction or Ullmann coupling, named after Fritz Ullmann, couples two aryl or alkyl groups with the help of copper. Ullmann reaction. Wikipedia. Available at: [Link]

-

Fifteen compounds containing benzothiazole have been synthesized successfully via Suzuki reaction of 2-(4- bromophenyl)benzothiazole 1 and phenylboronic acid derivatives in high yield. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. Available at: [Link]

-

We extended these studies to include the 5-membered ring heterocyclic analogues 36–38 (Fig 11B). The CEP of the oxazole (36, pKa = 1.67[21]), N-methylimidazole (37, pKa = 7.1)[22] and thiazole (38, pKa = 2.68)[21] analogues are very similar to that of 2, 2'-bipyridyl (32), with the exception being that the syn planar conformation is approximately 2 kcal/mol lower in relative energy. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. National Center for Biotechnology Information. Available at: [Link]

-

UV-Vis absorption spectra were simulated (Fig. S2, ESI†) and are dominated by a band at higher energy than the aforementioned CT states, which often have negligible absorption cross-section. Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. The Research Portal. Available at: [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

-

As shown in the following diagram, biphenyl itself is not planar, one benzene ring being slightly twisted or canted in relation to the other as a consequence of steric crowding. Conformations of Biphenyls. Chemistry LibreTexts. Available at: [Link]

-

The dihedral angles N7-C8-C10-C11 and S9-C8-C10-C15 describe mutual orientation of the benzothiazole and phenol moieties in the HBT molecule (see Fig. 1a). VACANCIES IN THE MOLECULAR CRYSTAL OF 2-(2'-HYDROXYPHENYL)BENZOTHIAZOLE Y. Syetov. Semantic Scholar. Available at: [Link]

-

We have investigated the Suzuki cross coupling reactions of 2-amino-6-bromobenzothiazole (2) with various aryl boronic acids and esters under optimized heating conditions. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. National Center for Biotechnology Information. Available at: [Link]

-

Crystal structure of {6,6′-dihydroxy-2,2′-[iminobis(propane-1,3-diylnitrilomethanylylidene)]diphenolato-κO,N,N′,N′′,O}copper(II). Crystal structure of {6,6′-dihydroxy-2,2′-[iminobis(propane-1,3-diylnitrilomethanylylidene)]diphenolato-κO,N,N′,N′′,O}copper(II). ResearchGate. Available at: [Link]

-

Synthesis and characterization of Schiff's bases derived from 2-amino benzothiazole, 2-amino-6-chloro benzothiazole and 2-amino-6-bromo benzothiazole with o-Vanillin were done in the present work. Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. JOCPR. Available at: [Link]

-

The "classic" Ullmann Reaction is the synthesis of symmetric biaryls via copper-catalyzed coupling. Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura coupling (or Suzuki coupling) is a metal catalyzed reaction, typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Some 3-(7-Chloro-6-fluoro benzo [d] thiazol-2-yl)-2-(4-Chlorophenyl) thiazol 1,3 lidin-4-one have been synthesized by the reaction of substituted -2-aminobenzothiazole with aromatic amines (para amino benzoicacid, diphenylamine, morpholine, dimethylamine and diethylamine) followed by condensation with mercaptoacetic acid. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Available at: [Link]

-

Selected crystallographic data for DxE and PxE (further details are listed in ESI). Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. MDPI. Available at: [Link]

-

The intermolecular homocoupling was achieved by mixing 4-brominated triazoles with 1.0 mol% Pd(OAc)2, in the presence of additives (pinB)2, SPhos and KOH. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. Available at: [Link]

-

The experimental scheme was adapted from the previous reports [12-15] by modification in conditions and optimized for obtaining highest yield. Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

In the crystal, N—H⋯N hydrogen bonds (Table 1 [link] ) link the molÂecules into centrosymmetric dimers,forming R22(12) ring motifs (Fig. 3 [link] ). Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. IUCr Journals. Available at: [Link]

-

A parent benzothiazole molecule was synthesized by Jacobson synthesis, then it is subjected to treatment with various aromatic aldehydes to get the corresponding Schiff bases followed by esterification of carboxyl group by using various alcohols. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. Update Publishing House. Available at: [Link]

-

Benzothiazole-based fluorescent probes show fluorescence mechanisms like excited-state intramolecular proton transfer, aggregation-induced emission, intramolecular charge transfer, and photoinduced electron transfer. Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. Available at: [Link]

-

The geometry of the molecule was investigated and optimized with the help of B3LYP/ 6-31G density functional theory (DFT) method using Gaussian 09 software package. Molecular structure, Vibrational assignment, HOMO-LUMO and Mulliken analysis of 2-[4-amino-2-(4-methylphenylamino) thiazol-5-oyl]benzothiazole(AMPATOB). Green Chemistry & Technology Letters. Available at: [Link]

-

A general method of the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles by Suzuki–Miyaura cross-coupling from 4- and 5-halo-1,2,3-triazoles is reported. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Beilstein Journals. Available at: [Link]

-

Iodination of benzothiazol-2(3H)-one with N-iodosuccinimide. Oxidative C–H Homocoupling of Push–Pull Benzothiazoles: An Atom-Economical Route to Highly Emissive Quadrupolar Arylamine-Functionalized 2,2′-Bibenzothiazoles with Enhanced Two-Photon Absorption. Organic Letters. Available at: [Link]

-

Copper(II)-catalyzed C-H/C-H coupling of dipolar 2-H-benzothiazoles end-capped with triphenylamine moieties affords highly fluorescent 2,2'-bibenzothiazoles with quadrupolar (D-π-A-π-D) architecture displaying large two-photon absorption (TPA) cross sections (543-1252 GM) in the near-infrared... Oxidative C-H Homocoupling of Push-Pull Benzothiazoles: An Atom-Economical Route to Highly Emissive Quadrupolar Arylamine-Functionalized 2,2'-Bibenzothiazoles with Enhanced Two-Photon Absorption. PubMed. Available at: [Link]

-

Despite its undoubtedly current success, after the seminal work by Fritz Ullmann and Iram Goldberg in the early 20th century, these reactions did not garner considerable attention from the synthetic community. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. MDPI. Available at: [Link]

-

When 2-amino-6-bromobenzothiazole (2) (2.183 mmol) was coupled with tolyl boronic acids. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [Link]

-

An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of unprotected haloimidazoles is reported. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. Available at: [Link]

-

Despite its undoubtedly current success, after the seminal work by Fritz Ullmann and Iram Goldberg in the early 20th century, these reactions did not garner considerable attention from the synthetic community. Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. ResearchGate. Available at: [Link]

- This peak was identified as 2'-(2- Benzothiazolyl)-6-Hydroxybenzothiazole (BBT) by 500 Mg hertz NMR spectra. Preparation and use of fluorescent benzothiazole derivatives. Google Patents.

-

Suzuki–Miyaura cross-coupling is a reliable approach for organic synthesis, and it is a highly selective method for creating C–C bonds with high yields under mild conditions. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gsconlinepress.com [gsconlinepress.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchportal.unamur.be [researchportal.unamur.be]

- 20. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Technical Guide: Thermal Stability & Application of Benzothiazole Diamine Monomers

Executive Summary

Benzothiazole diamine monomers represent a critical class of heterocyclic building blocks used primarily in the synthesis of high-performance polyimides (PI), polyamides (PA), and pharmaceutical intermediates.[1] Their defining characteristic is the incorporation of the benzothiazole ring—a rigid, planar, electron-withdrawing moiety that imparts exceptional thermal stability, high glass transition temperatures (

This guide provides a rigorous technical analysis of the thermal stability of these monomers, specifically focusing on 2,6-diaminobenzothiazole (2,6-DABT) and its isomers. It details synthesis, purification, and thermal characterization protocols designed to validate material integrity for aerospace, microelectronics, and drug development applications.

Part 1: Molecular Architecture & Thermal Resilience

The thermal stability of benzothiazole diamines stems directly from their heteroaromatic structure. Unlike aliphatic diamines, the benzothiazole unit creates a "rigid-rod" architecture.

Structural Stabilization Mechanisms

-

Resonance Delocalization: The fused benzene and thiazole rings allow

-electron delocalization across the entire skeleton, raising the energy barrier for thermal bond scission. -

Heteroatom Effect: The sulfur atom in the thiazole ring acts as a weak electron donor by resonance but an electron withdrawer by induction, while the nitrogen allows for strong intermolecular hydrogen bonding.

-

Isomerism Impact: The 2,6-isomer is generally preferred for high-performance polymers over the 2,5-isomer due to its linear symmetry, which facilitates tighter chain packing and higher crystallinity.

Visualization of Stability Logic

The following diagram illustrates the causal relationship between molecular structure and thermal properties.

Caption: Causal pathway linking benzothiazole structural motifs to macroscopic thermal stability.

Part 2: Synthesis & Purification Protocols[2][3]

Thermal stability data is meaningless without defined purity. Trace sulfur contaminants or residual catalysts from synthesis significantly lower the decomposition onset temperature (

Synthesis of 2,6-Diaminobenzothiazole (2,6-DABT)

Reaction Type: Cyclization of 2-amino-5-nitrobenzenethiol or reduction of dinitrobenzothiazole. Critical Control Point: Prevention of disulfide bridge formation, which degrades at lower temperatures (~150-200°C) than the monomer.

Protocol: Oxidative Cyclization (Standard)

-

Precursor: Dissolve p-phenylenediamine in glacial acetic acid.

-

Thiocyanation: Add ammonium thiocyanate (

) and bromine ( -

Neutralization: Quench with ammonia water to precipitate the crude base.

-

Isolation: Filter and wash with cold water to remove inorganic salts.

Purification (The "Self-Validating" Step)

To ensure the thermal data reflects the monomer and not impurities, use this two-stage purification.

-

Recrystallization:

-

Solvent: Ethanol/Water (70:30 v/v) or DMF (for higher molecular weight derivatives).

-

Process: Heat to reflux until dissolved. Add activated charcoal (1 wt%) to remove oligomers. Filter hot. Cool slowly to 4°C.

-

Validation: Crystals should be needle-like and pale yellow. Darkening indicates oxidation.

-

-

Sublimation (Optional but Recommended):

-

For ultra-high purity (electronic grade), sublime the recrystallized product at 180°C under high vacuum (

Torr).

-

Part 3: Thermal Characterization Methodologies

Accurate assessment requires distinguishing between physical transitions (Melting,

Experimental Workflow

The following Graphviz diagram outlines the mandatory TGA/DSC workflow to rule out solvent effects.

Caption: Standardized thermal analysis workflow to decouple moisture loss from degradation.

Key Thermal Parameters

The following table summarizes expected values for high-purity 2,6-DABT compared to standard phenylenediamine (PDA).

| Parameter | 2,6-DABT (Benzothiazole) | p-PDA (Standard) | Significance |

| Melting Point ( | 200°C - 210°C | 140°C | Higher |

| > 320°C | ~200°C | Onset of degradation; critical for processing window. | |

| Char Yield (800°C) | 55 - 65% | < 10% | High char yield correlates to flame retardancy (LOI). |

| Processing Window | Narrow ( | Wide | Requires precise temperature control during polymerization. |

Technical Insight: The high char yield of DABT is due to the formation of highly cross-linked heteroaromatic "chars" upon decomposition, which acts as an ablative thermal barrier.

Part 4: Applications & Structure-Property Relationships[7]

High-Performance Polyimides

When 2,6-DABT is polymerized with dianhydrides (e.g., PMDA or BPDA), the resulting polyimide exhibits:

- Enhancement: Typically >350°C, often exceeding the decomposition temperature of the polymer.[5]

-

Modulus: The benzothiazole ring prevents chain rotation, increasing tensile modulus by 20-30% compared to standard PI.

Pharmaceutical Stability

In drug development (e.g., Riluzole derivatives), the benzothiazole core provides metabolic stability against oxidative enzymes (CYP450). However, the amine groups are liable to oxidation.

-

Storage Protocol: Monomers must be stored under Argon at <4°C.

-

Formulation: Salts (e.g., hydrochloride) are often more thermally stable than the free base diamine.

References

-

Synthesis & Cyclization: Benchchem Troubleshooting Guide for Benzothiazole Derivatives. (2025).[6][7][8] Retrieved from

-

Thermal Properties of Polyimides: Synthesis and characterization of polyimides containing thiazole moiety. International Journal of Engineering Trends and Technology (2017).[9] Retrieved from

-

Monomer Data: PubChem Compound Summary for 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole. (2025).[6][7][8] National Center for Biotechnology Information. Retrieved from

-

Structure-Property Relationships: Structure–property relationship in multi-stimuli responsive D–A–A′ benzothiazole functionalized isomers. Journal of Materials Chemistry C. Retrieved from

-

Decomposition Kinetics: Thermal kinetics, thermodynamics, decomposition mechanism, and thermal safety performance. (2021).[10] Retrieved from

Sources

- 1. api.pageplace.de [api.pageplace.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. fishersci.com [fishersci.com]

- 7. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, (S)- | C7H11N3S | CID 11521153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | C7H11N3S | CID 10329721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ijettjournal.org [ijettjournal.org]

- 10. pubs.acs.org [pubs.acs.org]

Architecting Electron Transport: A Technical Guide to 6,6'-Bibenzothiazole Derivatives

Executive Summary & Structural Paradigm

The 6,6'-bibenzothiazole (6,6'-BBT) scaffold represents a distinct class of electron-deficient,

This structural distinction is non-trivial; it enforces a linear, rigid-rod geometry that maximizes the aspect ratio of the molecule, significantly influencing solid-state packing and charge transport anisotropy. While 2,2'-isomers are often used as chelating ligands, 6,6'-derivatives are engineered primarily as n-type organic semiconductors and high-performance liquid crystals due to their ability to form lamellar supramolecular architectures.

Isomeric Distinction & Electronic Consequence

| Feature | 2,2'-Bibenzothiazole | 6,6'-Bibenzothiazole |

| Linkage Site | Thiazole C2–C2' | Phenyl C6–C6' |

| Geometry | Quasi-planar (s-trans preference) | Linear / Coaxial |

| Conjugation | Thiazole-dominated | Phenyl-dominated longitudinal axis |

| Primary App | Metal Ligands, DNA Intercalators | n-Channel OFETs, Liquid Crystals |

Electronic Architecture & Frontier Orbitals

The 6,6'-BBT core functions as a weak electron acceptor. However, its utility lies in its "tunability" via substitution at the C2 positions.

Frontier Molecular Orbital (FMO) Engineering

The electronic properties are governed by the interplay between the electron-withdrawing nature of the thiazole imine (C=N) bond and the extended conjugation of the biphenyl-like core.

-

HOMO (Highest Occupied Molecular Orbital): Delocalized across the entire biphenyl backbone. Electron-donating groups (EDGs) at C2 (e.g., -OMe, -NMe

) significantly raise the HOMO level, facilitating hole injection in ambipolar designs. -

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the electron-deficient thiazole rings. The 6,6' linkage allows for efficient electron delocalization along the long axis, lowering the LUMO compared to the monomer.

Typical FMO Values (DFT B3LYP/6-31G ):**

-

Core (unsubstituted): HOMO

-6.3 eV | LUMO -

Push-Pull Derivative (2-Donor): HOMO

-5.4 eV | LUMO

Intramolecular Charge Transfer (ICT)

When strong donors are attached to the C2 positions, the molecule exhibits significant ICT from the core (or donor) to the thiazole nitrogen. This results in large Stokes shifts and solvatochromism, valuable for sensing applications.

Visualization: Electronic Pathway Logic

The following diagram illustrates the logic flow for tuning the electronic band gap of these derivatives.

Figure 1: Strategic tuning of FMO levels via C2-substitution to target specific optoelectronic applications.

Synthesis & Structural Validation

To access 6,6'-bibenzothiazole derivatives with high regiospecificity, Palladium-catalyzed Suzuki-Miyaura coupling is the superior protocol over oxidative dimerization, as it prevents random polymerization and allows asymmetric functionalization.

Protocol: Pd-Catalyzed Synthesis of 2,2'-Disubstituted-6,6'-Bibenzothiazole

Target Molecule: 2,2'-Di(4-methoxyphenyl)-6,6'-bibenzothiazole.

Reagents:

-

Precursor A: 2-(4-methoxyphenyl)-6-bromobenzothiazole (1.0 eq)

-

Precursor B: 2-(4-methoxyphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzothiazole (1.1 eq)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with Precursor A, Precursor B, and Pd catalyst. Evacuate and backfill with Argon (

) to remove O -

Solvation: Add degassed Toluene/Ethanol and aqueous K

CO -

Reflux: Heat the mixture to 90°C for 24–48 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The product is typically highly fluorescent under UV (365 nm).

-

Workup: Cool to RT. Pour into water. Extract with CH

Cl -

Purification: Silica gel column chromatography.

-

Note: Due to the rigid rod structure, solubility may be low. If precipitation occurs during workup, filter the solid and wash with hot ethanol.

-

-

Recrystallization: High-purity electronic grade materials require recrystallization from Chlorobenzene or sublimation.

Synthesis Workflow Diagram

Figure 2: Convergent synthesis strategy ensuring regiospecific 6,6'-linkage.

Characterization Protocols

Trustworthy data requires self-validating experimental setups.

Cyclic Voltammetry (CV)

CV is the gold standard for determining the HOMO/LUMO levels experimentally.

-

Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M TBAPF

in anhydrous Dichloromethane (DCM) or Acetonitrile. -

Internal Standard: Ferrocene/Ferrocenium (Fc/Fc

) couple. -

Calculation:

UV-Vis Spectroscopy & Optical Band Gap

-

Protocol: Dissolve derivative in spectroscopic grade solvent (concentration

M). -

Data Extraction: Determine the onset wavelength (

) from the low-energy edge of the absorption spectrum. -

Calculation:

. -

Insight: Compare

with

Applications & Performance Metrics

n-Type Organic Field-Effect Transistors (OFETs)

The 6,6'-BBT derivatives are prime candidates for electron transport materials due to their high electron affinity.

-

Mobility (

): Typically -

Mechanism: The linear shape promotes "edge-on" orientation on substrates (SiO

), favorable for lateral charge transport.

Biological Intercalators

Unlike the 2,2' isomer, the 6,6' linear shape allows these molecules to act as "molecular wires" or span across DNA major grooves, though this application is less explored than in optoelectronics.

References

-

Irfan, A., et al. "DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells." Journal of Molecular Structure, 2017.

-

Hu, X., et al. "N-type polymer semiconductors incorporating heteroannulated benzothiadiazole." Journal of Materials Chemistry C, 2022.[1]

-

Zhu, X., et al. "Benzothiazole synthesis: A three-component reaction...".[2] Organic Letters, 2020.[2]

-

Mamdani, S., et al. "Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives."[3] Molecules, 2022.[1][3][4][5]

-

Organic Chemistry Portal. "Synthesis of Benzothiazoles." (Comprehensive reaction database).

Sources

Methodological & Application

Oxidative coupling protocols for 2-aminobenzothiazole

Application Note: Oxidative Coupling Protocols for 2-Aminobenzothiazole

Executive Summary

2-Aminobenzothiazole is a privileged pharmacophore and industrial intermediate, widely utilized in the synthesis of azo dyes (via diazotization) and fused heterocyclic pharmaceuticals (via oxidative C-H activation). This guide provides two distinct, validated workflows:

-

Protocol A (Classical): Synthesis of Azo-Benzothiazoles via Diazotization-Coupling. This remains the gold standard for generating high-tinctorial strength dyes and colorimetric sensors.

-

Protocol B (Modern): Oxidative C-H Annulation. A transition-metal-catalyzed approach to fuse the benzothiazole ring with ketones, yielding imidazo[2,1-b]benzothiazoles (potent anticancer scaffolds).

Protocol A: Classical Diazotization & Azo Coupling

Target Application: Synthesis of disperse dyes and solvatochromic probes.

Mechanistic Rationale

Unlike simple anilines, 2-aminobenzothiazole is weakly basic (

-

Critical Modification: We utilize Nitrosylsulfuric acid (

) generated in situ within concentrated sulfuric acid. This ensures complete solubilization and stabilizes the electrophilic diazonium species [

Workflow Diagram

Figure 1: Diazotization workflow using nitrosylsulfuric acid to overcome weak basicity.

Step-by-Step Protocol

Reagents:

-

2-Aminobenzothiazole (10 mmol)

-

Sodium Nitrite (

, 10 mmol) -

Concentrated Sulfuric Acid (

, 10 mL) -

Coupling Component (e.g., 2-Naphthol, 10 mmol)

-

Sodium Hydroxide (NaOH, 10%)

Procedure:

-

Preparation of Nitrosylsulfuric Acid:

-

In a 50 mL beaker, cool 5 mL of conc.

to 0–5°C in an ice-salt bath. -

Add powdered

portion-wise with vigorous stirring. Caution: NOx fumes may evolve; work in a fume hood. -

Stir until the solution is clear (formation of

).

-

-

Diazotization:

-

Dissolve 2-aminobenzothiazole in 5 mL conc.

(keep cold). -

Add the amine solution dropwise to the nitrosylsulfuric acid mixture, maintaining temperature below 5°C .

-

Stir for 2 hours at 0–5°C. The mixture will thicken; ensure efficient magnetic stirring.

-

-

Coupling:

-

Dissolve 2-Naphthol (or chosen coupler) in 10% NaOH (20 mL) and cool to 0–5°C.

-

Slowly add the diazonium salt solution (from Step 2) directly into the alkaline coupler solution.

-

Critical Control: Monitor pH. Maintain pH 8–9 by adding additional NaOH or Sodium Acetate if the acid from the diazonium solution drops the pH too low (acidic pH halts coupling with phenols).

-

-

Isolation:

-

Stir for 1 hour. A deeply colored precipitate (Red/Orange) will form.

-

Filter under vacuum, wash with cold water until filtrate is neutral.

-

Recrystallize from Ethanol/DMF (1:1).

-

Protocol B: Oxidative C-H Annulation (Imidazo-Fusion)

Target Application: Synthesis of anticancer agents (Imidazo[2,1-b]benzothiazoles).

Mechanistic Rationale

This protocol avoids pre-functionalized starting materials (like

-

Mechanism: The reaction proceeds via an oxidative radical pathway involving the formation of a C-N bond followed by intramolecular cyclization (annulation).

Reaction Pathway[3]

Figure 2: Iron-catalyzed oxidative annulation pathway.

Step-by-Step Protocol

Reagents:

-

2-Aminobenzothiazole (1.0 mmol)

-

Acetophenone derivative (1.2 mmol)

-

Catalyst:

(10 mol%) and -

Oxidant: Air (open vessel) or

balloon (for faster rates) -

Solvent: Toluene or Xylene[2]

Procedure:

-

Setup:

-

Use a 10 mL reaction vial equipped with a magnetic stir bar.

-

Add 2-aminobenzothiazole, acetophenone,

, and -

Add Toluene (3 mL).

-

-

Reaction:

-

Heat the mixture to 110°C (reflux) under an air atmosphere.

-

Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The reaction typically requires 12–16 hours.

-

Note: The

acts as a Lewis acid to facilitate the condensation step, while

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (10 mL) and wash with water (2 x 5 mL) to remove metal salts.

-

Dry organic layer over anhydrous

and concentrate.

-

-

Purification:

-

Purify via silica gel column chromatography.

-

Comparative Data & Troubleshooting

| Feature | Protocol A: Diazotization | Protocol B: Oxidative Annulation |

| Primary Bond Formed | ||

| Key Reagent | ||

| Temperature | Cryogenic (0–5°C) | High Heat (110°C) |

| Common Pitfall | Decomposition of diazonium salt (keep cold!) | Incomplete conversion (ensure |

| Product Type | Dyes / Indicators | Pharmacophores |

Troubleshooting Protocol A:

-

Issue: Tar formation or low yield.

-

Solution: The diazonium salt of benzothiazole is less stable than phenyl diazonium. Ensure the coupling step is performed immediately after diazotization.[3][4] Do not store the diazonium salt.

Troubleshooting Protocol B:

-

Issue: Low yield of cyclized product.

-

Solution: Ensure the reaction is not oxygen-starved. If using a sealed tube, fill the headspace with

. If using an open flask, vigorous stirring is required to facilitate oxygen diffusion.

References

-

BenchChem. (2025).[4] Application Notes: Synthesis of Heterocyclic Azo Dyes Using 2-Aminobenzothiazole. Retrieved from

-

Hajra, A., et al. (2023).[1][5] Oxidative annulation of acetophenones and 2-aminobenzothiazoles catalyzed by reusable nickel-doped LaMnO3 perovskites. RSC Advances. Retrieved from

-

Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization. Organic Letters. Retrieved from

-

Zhao, J., et al. (2013).[6] Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization. Organic Letters. Retrieved from

-

Al-Joboury, W. M. R. (2025). Synthesis of new azo dye compounds derived from 2-aminobenzothiazole. ResearchGate. Retrieved from

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmdguru.com [pharmdguru.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Süleyman Demirel University Faculty of Arts and Science Journal of Science » Submission » Synthesis and Analysis of Some Azo Dyes Obtained from Benzothiazole by Density Functional Theory [dergipark.org.tr]

- 6. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas [organic-chemistry.org]

Using 6,6'-bibenzothiazole as a fluorescent probe scaffold

Application Note: Engineering 6,6'-Bibenzothiazole Scaffolds for High-Fidelity Fluorescent Sensing

Abstract

This guide details the synthetic architecture and application protocols for 6,6'-bibenzothiazole (6,6'-BBT) derivatives. Unlike monomeric benzothiazoles (e.g., Thioflavin T), the 6,6'-BBT scaffold offers an extended

Part 1: Chemical Basis & Design Principles

The 6,6'-bibenzothiazole core consists of two benzothiazole units linked at the benzene ring (C6 position). This linkage is critical for three reasons:

-

Extended Conjugation: The C6-C6 bond creates a biphenyl-like system that shifts absorption/emission maxima bathochromically (red-shift) compared to monomers, moving excitation away from UV damage zones.

-

Tunable 2,2'-Positions: The C2 positions on the thiazole rings remain available for nucleophilic substitution or condensation. This allows for the introduction of cationic groups (for DNA affinity) or electron-donating groups (to create push-pull solvatochromic probes).

-

RIR Mechanism: In solution, the single bond between the two benzothiazole units allows rotation, dissipating energy non-radiatively. Upon binding to a rigid target (DNA groove or Amyloid fibril), this rotation is restricted, triggering a sharp "turn-on" fluorescence response.

Part 2: Synthesis of the 6,6'-Bibenzothiazole Core

Objective: Synthesize the 2,2'-diamino-6,6'-bibenzothiazole scaffold, a versatile precursor for cationic DNA binders.

Mechanism of Synthesis (Graphviz Diagram)

Caption: Figure 1. Synthetic pathway for constructing the 6,6'-bibenzothiazole core via Jacobson cyclization, followed by N-alkylation to generate DNA-binding probes.

Protocol 1: Synthesis of [6,6'-Bibenzothiazole]-2,2'-diamine

Based on oxidative cyclization methodologies (See Ref 1).

Reagents:

-

Benzidine (Caution: Carcinogenic, handle in glovebox) or 3,3'-diaminobenzidine analogues.

-

Ammonium thiocyanate (

). -

Bromine (

) or Thionyl Chloride. -

Glacial Acetic Acid.

Step-by-Step:

-

Thiocynation: Dissolve 10 mmol of the biphenyl-diamine precursor in 20 mL of glacial acetic acid. Add 22 mmol of

. -

Reflux: Heat the mixture to reflux for 4 hours. A precipitate (bis-thiourea intermediate) will form.

-

Cyclization: Cool the mixture to 0°C. Dropwise add 22 mmol of

in acetic acid over 30 minutes. Maintain temperature below 5°C to prevent over-bromination. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The mixture will turn orange/yellow.

-

Workup: Pour into ice water. Neutralize with

to pH 8-9. The yellow solid precipitate is the crude 6,6'-bibenzothiazole-2,2'-diamine. -

Purification: Recrystallize from DMF/Ethanol (1:1).

-

QC Check:

NMR (DMSO-

-

Part 3: Application A - DNA Minor Groove Binding

The 6,6'-BBT scaffold, when functionalized with cationic amines at the 2-positions, acts as a potent minor groove binder (or bis-intercalator depending on linker length).

Protocol 2: Spectroscopic DNA Titration

Objective: Determine the binding constant (

Materials:

-

Probe Stock: 1 mM 6,6'-BBT derivative in DMSO.

-

CT-DNA Stock: 1 mg/mL in Tris-HCl buffer (pH 7.4). Determine concentration using

. -

Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

Workflow:

-

Baseline: Prepare a 10

M probe solution in 3 mL buffer. Record UV-Vis (200-600 nm) and Fluorescence emission spectra (Excitation @ -

Titration: Add aliquots (2

L) of CT-DNA stock to the cuvette. Mix by inversion for 1 minute. -

Equilibration: Wait 2 minutes after each addition for equilibrium.

-

Measurement: Record spectra after each addition until no further changes in absorbance/emission are observed (saturation).

-

Data Analysis:

-

Look for Hypochromicity (decrease in absorbance) and Bathochromic shift (red shift) in UV-Vis, indicating intercalation or groove binding.

-

Plot

vs. [DNA]. Fit to the McGhee-von Hippel equation to extract

-

Expected Data Table:

| Parameter | Free Probe | Probe + DNA (Saturated) | Interpretation |

| 340 | 352 | Red-shift indicates | |

| Relative Q.Y. | 0.05 | 0.65 | RIR mechanism active; probe rigidified in groove. |

| Absorbance | 1.0 (norm) | 0.75 | Hypochromism due to coupling with DNA bases. |

Part 4: Application B - Amyloid- Fibril Detection

Similar to Thioflavin T, 6,6'-BBT derivatives bind to the hydrophobic channels of amyloid fibrils. However, the dimeric nature often provides higher affinity (

Mechanism of Action (Graphviz Diagram)

Caption: Figure 2. Mechanism of fluorescence enhancement upon binding to Amyloid-

Protocol 3: Amyloid Fluorescence Assay

Reagents:

-

A

42 Peptide: Aggregated for 24h at 37°C to form fibrils. -

Probe: 6,6'-BBT derivative (e.g., PEGylated or sulfonated for solubility).

-

Positive Control: Thioflavin T (ThT).

Steps:

-

Preparation: Dilute aggregated A

42 to 5 -

Staining: Add 6,6'-BBT probe (final conc. 1

M). Incubate for 15 minutes at RT in the dark. -

Selectivity Check: Prepare parallel samples with BSA (Bovine Serum Albumin) and monomeric A

to ensure the probe is specific to fibrils. -

Readout: Measure fluorescence.

-

Ex: 380 nm (typical for BBT core).

-

Em: 450–500 nm.

-

-

Validation: The signal-to-noise ratio (Fibril vs. Buffer) should exceed 10:1. If high background exists in BSA, increase ionic strength (add NaCl) to reduce non-specific electrostatic binding.

References

-

Synthesis of [6,6'-Bibenzothiazole]-2,2'-diamine as DNA Binder

- Synthesis of New Series of Bis-Benzothiazole Derivatives as DNA Minor Groove Binding Agents. Journal of Chemical and Pharmaceutical Research.

-

(General Journal Link - Specific article verified via context of Result 1.6 in search).

-

Benzothiazole Probes for Amyloid Detection (Analogous Systems)

-

Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of A

Aggregates in Alzheimer's Disease. ACS Chemical Neuroscience, 2022.[2]

-

-

Mechanism of Bis-Intercalation (TOTO/Benzothiazole context)

-

Solution structure of a DNA complex with the fluorescent bis-intercalator TOTO modified on the benzothiazole ring. PubMed.[3]

-

-

General Benzothiazole Synthesis Strategies

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.[4] MDPI, 2024.

-

Sources

Functionalization of 2-amino groups in bibenzothiazole

Application Note: Strategic Functionalization of 2-Amino Groups in Benzothiazole and Bibenzothiazole Scaffolds

Abstract

The 2-aminobenzothiazole moiety is a privileged pharmacophore in drug discovery, serving as a precursor for antitumor, antimicrobial, and amyloid-imaging agents. However, the functionalization of the exocyclic 2-amino group presents unique synthetic challenges due to its reduced nucleophilicity, stemming from electron-withdrawing amidine-like resonance with the thiazole ring. This guide provides high-fidelity protocols for overcoming these electronic barriers. We detail the functionalization of 2-aminobenzothiazole (monomer) and the synthesis/modification of 2,2'-bibenzothiazole (dimer) scaffolds, focusing on Palladium-catalyzed cross-couplings (Buchwald-Hartwig), Sandmeyer-type transformations, and acylation strategies.

Strategic Overview: The Electronic Challenge

To successfully functionalize the 2-amino group, one must first understand why it resists standard aniline chemistry.

-

The "Push-Pull" Deactivation: The lone pair on the exocyclic nitrogen (N-exo) is delocalized into the benzothiazole ring, specifically towards the endocyclic nitrogen (N-endo). This imparts significant double-bond character to the C2–N(exo) bond, rendering the amine weakly nucleophilic (poor reactivity toward electrophiles) and the C2 position susceptible to nucleophilic attack only after activation.

-

Regioselectivity: In alkylation reactions, competition often arises between the exocyclic amine and the endocyclic nitrogen (N3). Selective functionalization of the exocyclic amine requires specific bases, solvents, or metal catalysis.

Figure 1: Reactivity Landscape & Resonance Deactivation

Caption: Decision tree for 2-aminobenzothiazole functionalization based on target utility. The resonance effect dictates the necessity for specialized catalysts or radical pathways.

Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

Application: Creating secondary amines for kinase inhibitors or intercalating dyes. Challenge: The 2-aminobenzothiazole is a "deactivated" amine. Standard ligands (e.g., BINAP) often fail. Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or BrettPhos ) to facilitate the reductive elimination step.

Materials

-

Substrate: 2-Aminobenzothiazole derivative (1.0 equiv)

-

Coupling Partner: Aryl Bromide/Iodide (1.2 equiv)

-

Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

-

Ligand: XPhos or BrettPhos (4-8 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

-

Catalyst Pre-complexation: Add Pd₂(dba)₃ and XPhos. Purge with Argon. Add 1 mL of dioxane and stir at room temperature for 5 minutes (solution turns dark orange/red).

-

Why: Pre-forming the active catalytic species prevents Pd-black precipitation.

-

-

Reagent Addition: Add the 2-aminobenzothiazole, the aryl halide, and the base (Cs₂CO₃) to the vessel.

-

Reaction: Add remaining dioxane (concentration ~0.2 M). Seal the vessel.

-

Heating: Heat to 100°C for 12–16 hours (oil bath) or 120°C for 1 hour (Microwave).

-

Work-up: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate in vacuo.

-

Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If using NaOtBu, ensure the substrate does not have base-sensitive groups (e.g., esters). Use Cs₂CO₃ for broader tolerance.

Protocol B: Sandmeyer-Type Halogenation (Synthesis of Electrophiles)

Application: Converting the nucleophilic -NH₂ into an electrophilic -Br or -I. This is the gateway step to synthesizing 2,2'-bibenzothiazoles (via Ullmann coupling) or accessing Suzuki coupling precursors. Challenge: Aqueous diazotization (NaNO₂/HCl) often gives poor yields due to the low solubility of benzothiazoles in water and side reactions (hydrolysis). Solution: Aprotic Diazotization using alkyl nitrites in organic solvents.

Materials

-

Substrate: 2-Aminobenzothiazole (1.0 equiv)

-

Reagent: tert-Butyl Nitrite (tBuONO) or Isoamyl Nitrite (1.5 equiv)

-

Halogen Source: CuBr₂ (for Bromide) or I₂/CH₂I₂ (for Iodide) (1.2 equiv)

-

Solvent: Acetonitrile (ACN)

Step-by-Step Methodology

-

Preparation: Dissolve CuBr₂ (anhydrous) in dry ACN in a round-bottom flask under Argon.

-

Reagent Addition: Add tBuONO dropwise to the copper suspension. The solution will darken.

-

Substrate Addition: Add 2-aminobenzothiazole portion-wise over 10 minutes.

-

Caution: Nitrogen gas evolution will be vigorous. Ensure proper venting.

-

-

Temperature Control: Stir at 60°C for 2 hours.

-

Quenching: Pour the mixture into 20% aqueous HCl (to decompose copper salts).

-

Extraction: Extract with Diethyl Ether (x3). Wash organic layer with saturated NaHCO₃.

-

Result: Yields 2-bromobenzothiazole .

Protocol C: Synthesis of 2,2'-Bibenzothiazole (The Dimer)

Application: Metal-Organic Frameworks (MOFs), organic semiconductors, and DNA-binding ligands. Route: Nickel or Copper-mediated homocoupling of the 2-halobenzothiazole (derived from Protocol B).

Methodology (Yamamoto Coupling variant)

-

Reagents: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (2.2 equiv), 2,2'-Bipyridine (2.2 equiv), 1,5-Cyclooctadiene (COD).

-

Setup: Inside a glovebox (strictly oxygen-free), mix Ni(cod)₂, bipyridine, and COD in dry DMF. Solution turns deep purple.

-

Addition: Add 2-bromobenzothiazole (from Protocol B).

-

Reaction: Heat to 60°C for 24 hours.

-

Purification: The product, 2,2'-bibenzothiazole, is often insoluble. Filter the precipitate, wash with dilute HCl (to remove Ni), water, and methanol.

Figure 2: Synthesis Workflow for Bibenzothiazole

Caption: Transformation of the monomeric amine to the dimeric scaffold via an electrophilic intermediate.

Comparative Data: Reaction Conditions

| Reaction Type | Reagents | Catalyst/Ligand | Temperature | Typical Yield | Notes |

| Acylation | Ac₂O or R-COCl | Pyridine / DMAP | Reflux (100°C) | 75-90% | Requires forcing conditions due to low nucleophilicity. |

| Buchwald-Hartwig | Aryl Bromide | Pd₂(dba)₃ / XPhos | 100-120°C | 60-85% | XPhos is superior to BINAP for heteroarylamines. |

| Sandmeyer (Aq) | NaNO₂, HCl | CuBr | 0°C -> RT | 30-50% | Poor solubility limits yield. |

| Sandmeyer (Org) | tBuONO, CuBr₂ | None (Cu is reagent) | 60°C | 80-95% | Preferred method for benzothiazoles. |

References

-

Buchwald-Hartwig Amination of Heterocycles

- Title: "Recent Advances in the Palladium-Catalyzed Amin

- Source:Chemical Reviews

-

URL:[Link]

-

Sandmeyer Reaction in Organic Solvents

- Title: "A General and Efficient Copper-Catalyzed Synthesis of Aryl Halides

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Benzothiazole Pharmacology & Synthesis

- Title: "Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review."

- Source:New Journal of Chemistry (RSC)

-

URL:[Link]

-

Amyloid Imaging Agents (Benzothiazole Derivatives)

- Title: "Synthesis and evaluation of 2-(4'-aminophenyl)

- Source:Bioorganic & Medicinal Chemistry Letters

-

URL:[Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Bibenzothiazole Diamines

Subject: Troubleshooting & Purification Protocols for Rigid-Rod Polymer Precursors Ticket ID: PBT-PUR-001 Assigned Specialist: Senior Application Scientist, High-Performance Monomers Division

Introduction: The Purity Imperative

You are likely working with 2,6-diaminobenzo[1,2-d:4,5-d']bisthiazole or its isomers (cis/trans). These are not standard organic intermediates; they are "rigid rod" monomers used for high-performance polymers (like PBO/PBT fibers) or organic semiconductors.

The Challenge: The very structural rigidity that makes these materials valuable (planar, conjugated systems) creates a solubility paradox . They possess massive lattice energy, making them insoluble in common organic solvents (DCM, THF, Acetone) and difficult to purify by standard chromatography.

The Solution: We must rely on reversible protonation (Acid-Base Reprecipitation) to break the crystal lattice, followed by high-temperature recrystallization or sublimation for final polishing.

Module 1: Acid-Base Reprecipitation (The Workhorse)

This is the primary method for removing inorganic salts (from the PPA synthesis) and oligomeric impurities.

The Mechanism

Crude bibenzothiazoles are weak bases. They will not dissolve in water or organic solvents but will protonate in strong acids (Methanesulfonic Acid - MSA, or conc. H2SO4), forming a soluble salt. This allows you to filter out insoluble mechanical impurities before reprecipitating the free base.

Step-by-Step Protocol

Reagents:

-

Crude Bibenzothiazole Diamine

-

Methanesulfonic Acid (MSA) (Preferred over H2SO4 due to easier handling and miscibility)

-

Deoxygenated Water (Sparged with N2 or Ar)

-

Ammonium Hydroxide (NH4OH) or Sodium Bicarbonate (NaHCO3)

-

Stannous Chloride (SnCl2) (Optional: Reducing agent)

Workflow:

-

Dissolution:

-

Place crude solid in a flask under inert atmosphere (N2).

-

Add MSA (approx. 10-15 mL per gram of solid).

-

Pro-Tip: If the crude is dark brown/black, add 0.5% w/w SnCl2 . This reduces disulfide bonds (impurities from oxidized aminothiophenol starting material) back to thiols or prevents oxidative coupling.

-

Stir at room temperature until fully dissolved. If needed, warm to 40-50°C. Do not overheat in acid to avoid sulfonation.

-

-

Filtration (Clarification):

-

Filter the acidic solution through a glass frit (porosity M or F) or a PTFE membrane to remove dust, silica, or carbonized insolubles. Do not use paper filters (MSA will digest them).

-

-

Precipitation (The Critical Step):

-

Prepare a beaker with a large excess of deoxygenated water (ice-cold is better to control particle size).

-

Slowly drip the acidic filtrate into the water with vigorous stirring. The amine salt will hydrolyze, and the free base will crash out as a yellow/green solid.

-

Neutralization: Once added, adjust the pH to ~8-9 using NH4OH or NaHCO3.

-

Warning: Do not dump the acid rapidly. This traps acid salts inside the precipitating crystal lattice, leading to false yield (>100%) and polymerization failure later.

-

-

Wash & Dry:

Module 2: High-Temperature Recrystallization

For polymerization-grade purity (>99.5%), reprecipitation is rarely enough. You must recrystallize to remove trace isomers.

Solvent Selection Table

| Solvent | Boiling Point | Solubility Power | Comments |

| DMAc (Dimethylacetamide) | 165°C | High | Recommended. Good balance of solubility at reflux and recovery at RT. |

| NMP (N-Methyl-2-pyrrolidone) | 202°C | Very High | Hard to remove solvent traces from crystals due to high BP. |

| DMSO | 189°C | Moderate | Good, but can act as an oxidant at high temps. Use inert gas.[2] |

| Glacial Acetic Acid | 118°C | Low/Moderate | Only for less rigid derivatives. Often forms acetate salts. |

Protocol:

-

Suspend the dried solid in DMAc (approx 50-100 mL/g, highly dependent on the specific isomer).

-

Heat to reflux under N2 flow.

-

Hot Filtration: If insolubles remain at reflux, filter rapidly through a pre-heated funnel.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Rapid cooling creates micro-crystals that trap impurities.

-

Collection: Filter and wash with Methanol or Acetone to remove the high-boiling solvent.

Visualization: Purification Logic Pathways

Figure 1: Purification Decision Matrix

Caption: Logical workflow for selecting the appropriate purification method based on crude purity and intended application.

Figure 2: The Acid-Base "Swing" Protocol

Caption: The chemical mechanism of purifying rigid-rod amines via reversible protonation.

Troubleshooting FAQ

Q: My product is turning brown during recrystallization. Why? A: This is likely oxidative instability . Aminobenzothiazoles are electron-rich.[6] If you reflux in DMAc/DMSO without a strict inert atmosphere (Nitrogen/Argon), the amine groups can oxidize.

-

Fix: Degas your solvents (bubble N2 for 20 mins) before heating. Add a pinch of antioxidant (like BHT) or reducing agent if permissible for your downstream chemistry.

Q: The yield is >100% after acid reprecipitation. A: You have trapped salts. The rigid lattice of bibenzothiazoles traps MSA or HCl molecules effectively.

-

Fix: You must neutralize slowly to allow the crystal to form without occlusion. Alternatively, suspend the solid in weak base (NaHCO3 solution) and stir for 12 hours, then wash extensively with water.

Q: I cannot get a clean NMR spectrum; the peaks are broad or missing. A: This is a solubility issue, not necessarily purity.

-

Fix: Do not use CDCl3.[7] Use TFA-d (Trifluoroacetic acid-d) or a mixture of DMSO-d6 + few drops of DCl . The compound needs to be protonated to dissolve fully for NMR analysis.

Q: Can I use column chromatography? A: Generally, no . The solubility is too low for standard silica columns.

-

Exception: If you must use chromatography, you can derivatize the amines (e.g., acetyl protection), run the column, and then deprotect. However, this adds two synthetic steps.

References

-

Wolfe, J. F., Loo, B. H., & Arnold, F. E. (1981). Rigid-Rod Polymers. 2. Synthesis and Thermal Properties of Para-Aromatic Extended-Chain Poly(benzothiazoles). Macromolecules. (Foundational text on PBT synthesis and purification via PPA).

-

MDPI. (2022). Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. (Discusses bromination and purification of similar fused systems).

-

Cipla Ltd. (2004). Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole.[8][9] European Patent EP1562921B1.[9] (Details acid/base workup and neutralization protocols).

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent selection for difficult amines).

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US20160200696A1 - Process for the purification of diaminophenothiazinium compounds - Google Patents [patents.google.com]

- 5. ccsenet.org [ccsenet.org]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

Technical Support Center: Optimizing Yield in the Oxidative Dimerization of Aminobenzothiazoles

Welcome to the Technical Support Center for the synthesis of azo-linked aminobenzothiazole dimers. This guide is designed for researchers, medicinal chemists, and material scientists who are looking to optimize the yield and purity of their oxidative dimerization reactions. The formation of the azo (-N=N-) linkage from 2-aminobenzothiazole is a powerful transformation for creating brightly colored dyes, potential pharmacophores, and functional materials. However, the reaction pathway, which proceeds through a sensitive diazonium salt intermediate, is fraught with potential pitfalls that can drastically reduce yields and complicate purification.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve consistent, high-yield results.

Troubleshooting Guide: Common Issues and Solutions

The oxidative dimerization of 2-aminobenzothiazole to its corresponding azo dye is a two-step process: diazotization followed by azo coupling.[1][2] Most issues arise from the instability of the intermediate benzothiazole diazonium salt.[3]

Problem 1: Low or No Yield of Azo Dye

This is the most common issue and can be attributed to several factors, primarily related to the decomposition of the diazonium salt.

| Potential Cause | Explanation | Recommended Solution |

| Decomposition of Diazonium Salt | The benzothiazole diazonium salt is highly unstable at temperatures above 5-10 °C.[3] Decomposition leads to the formation of phenols and nitrogen gas, which is observed as bubbling.[3][4] | Strict Temperature Control: Maintain a temperature of 0-5 °C throughout the diazotization and coupling steps using an ice-salt bath. Pre-cool all reagent solutions before addition.[1][3] |

| Incorrect pH for Coupling | The reactivity of the coupling component is highly pH-dependent. Phenols require a basic medium (pH 9-10) to form the more nucleophilic phenoxide ion, while aromatic amines require a slightly acidic medium (pH 4-5).[3][5][6] | Optimize and Buffer pH: Carefully monitor and adjust the pH of the coupling solution before and during the addition of the diazonium salt. Use appropriate buffer solutions to maintain the optimal pH range.[5] |

| Impure Starting Materials | The presence of impurities in the 2-aminobenzothiazole or the coupling component can lead to side reactions and the formation of undesired colored byproducts.[4] | Use High-Purity Reagents: Ensure the purity of your starting materials. Recrystallize or purify them if necessary. |

| Slow or Incomplete Diazotization | Insufficient acid or degraded sodium nitrite can lead to incomplete formation of the diazonium salt. | Fresh Reagents & Stoichiometry: Use a freshly prepared solution of sodium nitrite. Ensure a sufficient excess of mineral acid (e.g., H₂SO₄ or HCl) is used to maintain acidity.[1][7] |

| Hydrolysis of Diazonium Salt | If the diazonium salt solution is left to stand for too long, even at low temperatures, it can hydrolyze, reducing the concentration of the active electrophile. | Immediate Use of Diazonium Salt: The diazonium salt should be used immediately after its preparation.[3] |

Problem 2: Formation of a Black, Oily, or Tar-Like Product

This is a clear indication of significant decomposition of the diazonium salt and subsequent polymerization reactions.[3][4]

| Potential Cause | Explanation | Recommended Solution |

| High Reaction Temperature | As mentioned, elevated temperatures are the primary cause of diazonium salt decomposition, leading to the formation of phenolic compounds which can polymerize.[3] | Rigorous Temperature Monitoring: Use a low-temperature thermometer and ensure the reaction mixture does not exceed 5 °C at any point. |